Aminobutanol

Catalog No.
S661462
CAS No.
96-20-8
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobutanol

CAS Number

96-20-8

Product Name

Aminobutanol

IUPAC Name

2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3

InChI Key

JCBPETKZIGVZRE-UHFFFAOYSA-N

SMILES

CCC(CO)N

Synonyms

(RS)-2-Amino-1-butanol; (±)-2-Amino-1-butanol; 1-(Hydroxymethyl)propylamine; 1-Hydroxy-2-aminobutane; 1-Hydroxy-2-butylamine; 1-Hydroxy-sec-butylamine; 1-Hydroxybutan-2-amine; 2-Amino-1-butanol; 2-Amino-1-hydroxybutane; 2-Aminobutyl alcohol; DL-2-Ami

Canonical SMILES

CCC(CO)N

The exact mass of the compound Aminobutanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1068. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Aminobutanol (CAS 96-20-8), specifically 2-amino-1-butanol, is a primary amino alcohol characterized by an ethyl group on the alpha carbon relative to the amine. With a boiling point of 172-174 °C and a pKa of approximately 9.52, it offers a specific balance of basicity and steric hindrance . In industrial procurement, it is primarily sought after as a highly specific chiral building block for active pharmaceutical ingredients (APIs) and as a sterically modified solvent for advanced acid gas scrubbing and carbon capture processes.

Generic substitution of Aminobutanol with simpler amino alcohols like monoethanolamine (MEA) or isomers like 1-amino-2-propanol fails in both chemical synthesis and process engineering. In pharmaceutical manufacturing, replacing this exact compound alters the carbon backbone, making it impossible to synthesize the essential ethyl side chains required for target APIs like ethambutol. In carbon capture applications, unhindered amines like MEA suffer from lower molar CO2 loading capacities, while generic beta-carbon substituted amines (e.g., 1-amino-2-propanol) achieve significantly lower total absorption limits [1]. Consequently, buyers must procure this exact alpha-carbon substituted structure to meet strict kinetic and stoichiometric requirements.

Enhanced CO2 Loading Capacity via Alpha-Carbon Substitution

Structural modifications in alkanolamines significantly impact their acid gas absorption profiles. Studies demonstrate that substituting a hydroxyl group on the alpha-carbon to the amine (as in 2-amino-1-butanol) yields a substantially higher CO2 loading capacity compared to beta-carbon substitution. Specifically, 2-amino-1-butanol achieves a total absorption capacity of 1.14 moles CO2 per mole of amine, outperforming 1-amino-2-propanol, which achieves only 0.88 moles CO2 per mole of amine under identical conditions [1].

Evidence DimensionTotal CO2 absorption capacity
Target Compound Data1.14 moles CO2 / mole amine
Comparator Or Baseline1-Amino-2-propanol (0.88 moles CO2 / mole amine)
Quantified Difference29.5% increase in molar CO2 loading capacity
ConditionsAqueous amine-based absorbent saturation assay

Higher molar loading capacities directly reduce the required solvent circulation rate and equipment sizing in industrial carbon capture facilities.

Favorable Absorption Kinetics vs. Sterically Hindered Amines

While sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) offer good regeneration profiles, they often suffer from sluggish absorption kinetics. Stopped-flow kinetic assays reveal that 2-amino-1-butanol maintains a faster CO2 reaction rate than both AMP and diethanolamine (DEA), while exhibiting a predictable activation energy of 33.51 kJ/mol [1]. Although its kinetics are slightly slower than unhindered monoethanolamine (MEA) due to the ethyl group, it provides a superior kinetic-loading balance compared to heavily hindered alternatives.

Evidence DimensionCO2 reaction kinetics (pseudo-first-order rate)
Target Compound DataFaster kinetics than AMP and DEA (Ea = 33.51 kJ/mol)
Comparator Or Baseline2-Amino-2-methyl-1-propanol (AMP) and Diethanolamine (DEA)
Quantified DifferenceHigher reaction rate constant than AMP/DEA baselines
ConditionsAqueous solution, 293-313 K, stopped-flow method

Selecting an amine with faster kinetics than AMP prevents the need for excessively tall absorption columns in gas sweetening processes.

Absolute Structural Prerequisite for Ethambutol API Synthesis

In the synthesis of the front-line anti-tuberculosis drug ethambutol, the structural and stereochemical fidelity of the precursor is non-negotiable. The process requires the exact alkylation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. Substituting this precursor with monoethanolamine (MEA) or other generic amino alcohols fails completely, as it cannot generate the critical 1-hydroxybutan-2-yl side chains required for the drug's bacteriostatic activity against mycobacterial arabinosyl transferases [1]. Furthermore, the racemic mixture cannot be used directly without resolution, as only the (S,S)-enantiomer of the final drug is active.

Evidence DimensionTarget API structural viability
Target Compound Data(S)-2-amino-1-butanol yields active (S,S)-ethambutol
Comparator Or BaselineMEA or generic amino alcohols (yield inactive analogs)
Quantified DifferenceBinary (Active API vs. Inactive/Off-target molecule)
Conditions1,2-dichloroethane alkylation pathway

Procurement for ethambutol manufacturing strictly requires this specific chiral amino alcohol; no structural analogs can serve as viable substitutes.

Chiral Precursor for Anti-Tubercular Pharmaceuticals

The (S)-(+) enantiomer of 2-amino-1-butanol is the mandatory, non-substitutable starting material for the synthesis of ethambutol. Its precise carbon backbone and stereochemistry are required to ensure the final API exhibits the necessary bacteriostatic activity against mycobacterial arabinosyl transferases [1].

High-Capacity Acid Gas Scrubbing Systems

In industrial carbon capture facilities where minimizing solvent circulation volume is critical, Aminobutanol is selected over beta-substituted amines. Its ability to achieve 1.14 moles of CO2 per mole of amine directly reduces equipment sizing and operational overhead [2].

Kinetically Optimized Biogas Upgrading

For gas sweetening operations that cannot tolerate the sluggish absorption rates of heavily hindered amines like AMP, Aminobutanol offers an optimal compromise. It maintains rapid pseudo-first-order reaction kinetics while still providing the regeneration benefits associated with sterically modified alkanolamines [3].

Physical Description

Liquid

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

96-20-8
5856-62-2
13054-87-0

Wikipedia

2-amino-1-butanol

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

Industrial gas manufacturing
Oil and gas drilling, extraction, and support activities
1-Butanol, 2-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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